4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound with a molecular formula of C28H27NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent functional group modifications. The final step involves the coupling of the benzofuran derivative with 4-tert-butylbenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzamide derivatives.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to proteins or enzymes, potentially inhibiting their activity. The methoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzofuran core can interact with various signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
Uniqueness
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is unique due to the specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran moiety, in particular, sets it apart from other benzamide derivatives, potentially offering unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-17-23-16-21(29-27(31)19-6-10-20(11-7-19)28(2,3)4)12-15-24(23)33-26(17)25(30)18-8-13-22(32-5)14-9-18/h6-16H,1-5H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZHXIFWSGNBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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